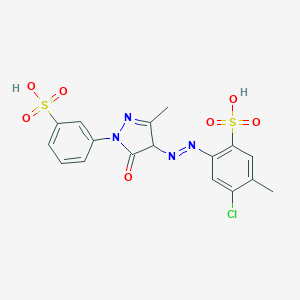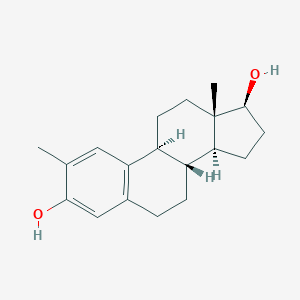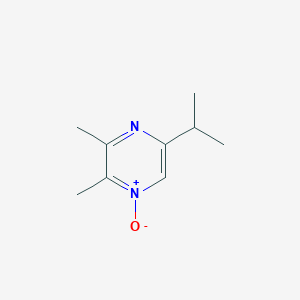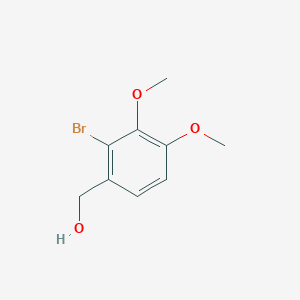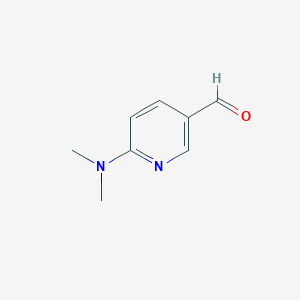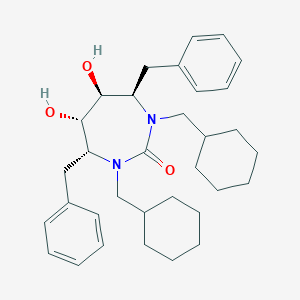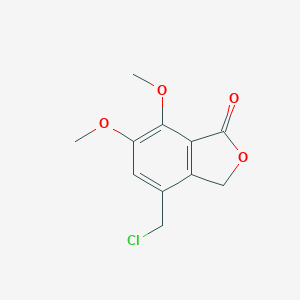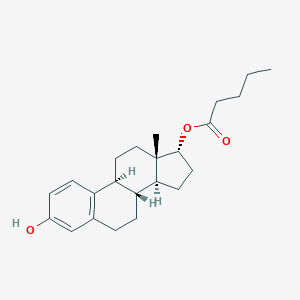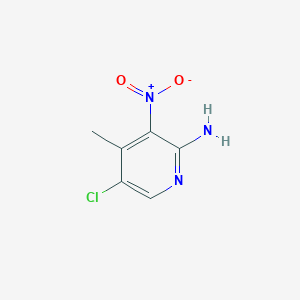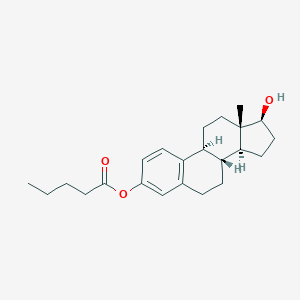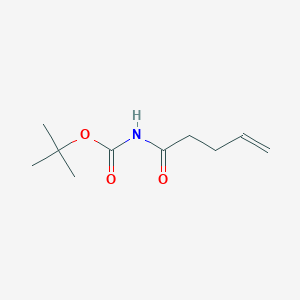![molecular formula C20H16N2O2 B137852 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)- CAS No. 144246-02-6](/img/structure/B137852.png)
1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)-
Overview
Description
Recent advancements in the field of synthetic chemistry have highlighted the significance of isoquinoline-1,3(2H,4H)-dione compounds due to their potential applications and the quest for more sustainable and efficient synthetic methods. These compounds, including the specific variant "1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)-", have garnered attention for their diverse applications in medicinal chemistry and materials science .
Synthesis Analysis
The synthesis of isoquinoline-1,3-diones has been a subject of extensive research. A variety of synthetic methods have been employed, utilizing acryloyl benzamides as key substrates. These methods involve radical cascade reactions with different radical precursors, including elements such as carbon, sulfur, phosphorus, nitrogen, silicon, and bromine . Additionally, novel syntheses of related compounds have been achieved from commercially available indan-1-ones through a six-step process . Moreover, one-pot syntheses of isoquinolin-3-ones have been developed using the Ugi-4CR post-transformation strategy, which is notable for its efficiency and the structural diversity it offers .
Molecular Structure Analysis
The molecular structure of benzo[de]isoquinoline-1,3-diones has been studied, and it has been found that the nature of the imide side-chain and the type of substituent on the aromatic portion are crucial for their biological activity. For instance, the compound 1H-benzo[de]isoquinoline-1,3(2H)dione,5-amino-2-(2-dimethyl-aminoethyl) has been selected for preclinical toxicology studies based on these structural considerations . Furthermore, the design and synthesis of benzo[de]isoquinoline-1,3-dione condensed asymmetric azaacenes have revealed high electron affinity values and strong π–π stacking in their crystalline structures .
Chemical Reactions Analysis
The chemical reactivity of benzo[de]isoquinoline-1,3-diones has been explored in the context of their antiviral properties. Specific derivatives have shown inhibitory activity against herpes simplex and vaccinia viruses, with the inhibitory effect being time-related. However, these compounds did not exhibit virucidal effects and were ineffective against influenza and Sindbis virus replication .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[de]isoquinoline-1,3-diones are influenced by their molecular structure. The electron affinity and solubility can be modified by introducing different substituents, such as triisopropylsilylethynyl groups, which also affect their crystallinity. The strong π–π stacking interactions observed in the crystal structures of these compounds suggest potential applications in materials science due to their promising electronic properties .
Scientific Research Applications
Antitumor Applications
1H-Benz[de]isoquinoline-1,3(2H)-dione derivatives have been evaluated for antitumor activity. A study by Paull et al. (1984) highlights their screening against lymphocytic and lymphoid leukemia, emphasizing the importance of the imide side-chain and substituent on the aromatic portion for anticancer activity.
Antimicrobial Activity
Compounds synthesized from 1H-Benz[de]isoquinoline-1,3(2H)-dione have shown promising antimicrobial properties. Kuran et al. (2012) reported significant antibacterial and antifungal activities in several synthesized aminoalkyl derivatives, effective against a range of bacteria and Candida albicans.
Sensor and Photophysical Applications
The compound's derivatives have also been used in sensor and photophysical applications. Staneva et al. (2020) synthesized a novel derivative and studied its photophysical characteristics in organic solvents, along with its sensor ability in detecting pH changes and metal ions.
Chemosensor Systems
1H-Benz[de]isoquinoline-1,3(2H)-dione derivatives are effective in chemosensor systems. Tolpygin et al. (2013) synthesized new derivatives containing an amino group, which showed high selectivity in determining anions.
Catalysis and Polymerization
These compounds have applications in catalysis and polymerization. Anderson et al. (2017) studied the transamination of a derivative, showing its potential in catalytic processes and possibly in laser tissue welding.
Fluorescent Properties
Research by Zhengneng (2012) focused on a water-soluble derivative's fluorescent properties, highlighting its potential in biological labeling and imaging.
Breast Cancer Targeting
A study by Gilbert et al. (2020) found that a naphthalimide analogue of this compound selectively targets breast cancer through the aryl hydrocarbon receptor pathway.
Organic Light-Emitting Device Applications
Derivatives of 1H-Benz[de]isoquinoline-1,3(2H)-dione are used in organic light-emitting devices. Yun et al. (2017) developed red thermally activated delayed fluorescent emitters using this compound as an electron acceptor.
properties
IUPAC Name |
6-amino-2-(2,4-dimethylphenyl)benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c1-11-6-9-17(12(2)10-11)22-19(23)14-5-3-4-13-16(21)8-7-15(18(13)14)20(22)24/h3-10H,21H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLZTPSAVDHUKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=C4C(=C(C=C3)N)C=CC=C4C2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062453 | |
| Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)- | |
CAS RN |
2478-20-8, 144246-02-6 | |
| Record name | Solvent Yellow 44 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2478-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | FD&C Yellow 11 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002478208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-2-(2,4-dimethylphenyl)-1H-benz[de]isoquinoline-1,3(2H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.826 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | C.I. Solvent Yellow 135 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.139 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SOLVENT YELLOW 44 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BM6Y3B8SJY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(Trifluoromethoxy)phenyl]benzonitrile](/img/structure/B137772.png)
